molecular formula C18H18N2O4S B271037 1-acetyl-N-(4-acetylphenyl)-5-indolinesulfonamide

1-acetyl-N-(4-acetylphenyl)-5-indolinesulfonamide

Cat. No. B271037
M. Wt: 358.4 g/mol
InChI Key: RDIXOMYMDDUPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(4-acetylphenyl)-5-indolinesulfonamide, also known as indoxacarb, is a chemical compound that belongs to the oxadiazine class of insecticides. It was first introduced in the market by DuPont in 2000 and has since been used widely in agriculture and public health sectors due to its high effectiveness against a broad range of insect pests.

Mechanism of Action

Indoxacarb is a pro-insecticide, meaning that it is converted into its active form by the insect's enzymes. The active form of 1-acetyl-N-(4-acetylphenyl)-5-indolinesulfonamide targets the sodium channels in the insect's nervous system, leading to the disruption of nerve impulses and paralysis.
Biochemical and Physiological Effects:
Indoxacarb has been shown to have low toxicity to mammals and birds. It has a low risk of bioaccumulation and does not persist in the environment. However, it can have adverse effects on non-target organisms such as bees and butterflies.

Advantages and Limitations for Lab Experiments

Indoxacarb is a highly effective insecticide that can be used in low doses, making it cost-effective. It has a broad spectrum of activity and can be used against a wide range of insect pests. However, it can have adverse effects on non-target organisms and its use should be carefully monitored.

Future Directions

There is ongoing research on the development of new formulations of 1-acetyl-N-(4-acetylphenyl)-5-indolinesulfonamide that are more environmentally friendly and have lower toxicity to non-target organisms. There is also research on the use of 1-acetyl-N-(4-acetylphenyl)-5-indolinesulfonamide in combination with other insecticides to enhance its effectiveness and reduce the risk of resistance development. Additionally, there is research on the use of 1-acetyl-N-(4-acetylphenyl)-5-indolinesulfonamide in integrated pest management strategies to reduce the reliance on chemical insecticides.

Synthesis Methods

The synthesis of 1-acetyl-N-(4-acetylphenyl)-5-indolinesulfonamide involves the reaction of 1,2,3-oxadiazoles with aniline derivatives to form the intermediate compound N-phenyl-1,3-oxazolidin-2-imine. This intermediate is then reacted with acetyl chloride to form the final product, 1-acetyl-N-(4-acetylphenyl)-5-indolinesulfonamide.

Scientific Research Applications

Indoxacarb has been extensively studied for its insecticidal properties. It has been shown to be highly effective against a wide range of insect pests, including caterpillars, beetles, and mites. Its mode of action involves the disruption of the insect's nervous system, leading to paralysis and death.

properties

Product Name

1-acetyl-N-(4-acetylphenyl)-5-indolinesulfonamide

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

1-acetyl-N-(4-acetylphenyl)-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C18H18N2O4S/c1-12(21)14-3-5-16(6-4-14)19-25(23,24)17-7-8-18-15(11-17)9-10-20(18)13(2)22/h3-8,11,19H,9-10H2,1-2H3

InChI Key

RDIXOMYMDDUPDW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C

Origin of Product

United States

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